molecular formula C4H9NO2 B2979274 (3R,4R)-4-aminooxolan-3-ol CAS No. 153610-11-8; 535936-61-9

(3R,4R)-4-aminooxolan-3-ol

Cat. No.: B2979274
CAS No.: 153610-11-8; 535936-61-9
M. Wt: 103.121
InChI Key: HQVKXDYSIGDGSY-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-aminooxolan-3-ol, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a chiral compound with the molecular formula C4H9NO2. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of both an amino group and a hydroxyl group on the oxolane ring makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-aminooxolan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. In this process, a dipolarophile such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam reacts with an achiral ylide precursor like N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The resulting product is then subjected to reduction with lithium aluminum hydride and catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-aminooxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(3R,4R)-4-aminooxolan-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,4R)-4-aminooxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, influencing their activity and function. For example, it may bind to purine nucleoside phosphorylase, affecting its catalytic activity and thereby modulating biochemical pathways involving nucleosides .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-hydroxymethylpyrrolidin-3-ol
  • (3R,4R)-4-methylpyrrolidin-3-ol
  • (3R,4R)-4-aminotetrahydrofuran-3-ol

Uniqueness

(3R,4R)-4-aminooxolan-3-ol is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the oxolane ring. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and for use as a chiral building block in organic synthesis .

Properties

IUPAC Name

(3R,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9, 153610-11-8
Record name rac-(3R,4R)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.